molecular formula C16H14N2O2S B1621359 3-(2-Ethoxy-phenyl)-2-mercapto-3H-quinazolin-4-one CAS No. 65141-61-9

3-(2-Ethoxy-phenyl)-2-mercapto-3H-quinazolin-4-one

Cat. No. B1621359
CAS RN: 65141-61-9
M. Wt: 298.4 g/mol
InChI Key: OBNUCCXLLRXLAD-UHFFFAOYSA-N
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Description

The compound you mentioned is a derivative of quinazolinone, which is a type of heterocyclic compound. Quinazolinones and their derivatives are known for their wide range of biological activities . They are often used in the development of new drugs .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques like liquid chromatography-mass spectrometry (LCMS), mass, 1H NMR, and FT-IR .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the formation of 1,3,4-oxadiazole derivatives . These reactions are often used in the synthesis of new drugs .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, the melting point, boiling point, and density can be measured experimentally .

Scientific Research Applications

Antioxidant Properties

Quinazolinones, including those with ethoxy-phenyl and mercapto substituents, have been evaluated for their antioxidant activities. The structure–antioxidant activity relationships were explored, highlighting the significance of hydroxyl and methoxy substituents in enhancing antioxidant efficacy. These findings suggest potential applications in mitigating oxidative stress-related disorders (Mravljak et al., 2021).

Corrosion Inhibition

Quinazolin-4(3H)-one derivatives have shown promising results as corrosion inhibitors for mild steel in acidic environments, demonstrating their utility in industrial applications to protect metals against corrosion (Chen et al., 2021).

Tubulin Polymerization Inhibition

Some quinazolinone derivatives have been identified as potent inhibitors of tubulin assembly, exhibiting significant anticancer activities across a range of cancer cell lines. This suggests their potential use in developing new cancer therapies (Driowya et al., 2016).

Antimicrobial and Anti-inflammatory Activity

Novel quinazolinone compounds have been synthesized and screened for their antimicrobial, analgesic, and anti-inflammatory properties. These compounds have shown to possess significant activities, which could be leveraged in the development of new therapeutic agents (Dash et al., 2017).

EGFR-Tyrosine Kinase Inhibition

Quinazolinone derivatives have also been explored for their anticancer activity through targeting EGFR-tyrosine kinase. This highlights their potential in cancer treatment by inhibiting key pathways involved in tumor growth and proliferation (Noolvi & Patel, 2013).

Mechanism of Action

The mechanism of action of these compounds can vary widely depending on their specific structure and the target they interact with. Some oxadiazole derivatives have been found to exhibit potent bactericidal activity against a wide range of microorganisms .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. It’s important to handle all chemicals with care and follow appropriate safety protocols .

Future Directions

The development of new drugs often involves the synthesis and testing of new derivatives of known active compounds. Therefore, the compound you mentioned could potentially be used as a starting point for the development of new drugs .

properties

IUPAC Name

3-(2-ethoxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-2-20-14-10-6-5-9-13(14)18-15(19)11-7-3-4-8-12(11)17-16(18)21/h3-10H,2H2,1H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBNUCCXLLRXLAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=O)C3=CC=CC=C3NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40366814
Record name 3-(2-Ethoxyphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65141-61-9
Record name 3-(2-Ethoxyphenyl)-2,3-dihydro-2-thioxo-4(1H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65141-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Ethoxyphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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